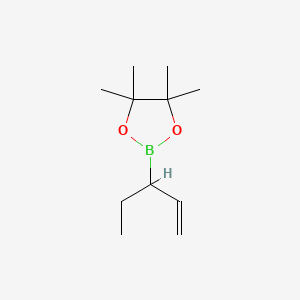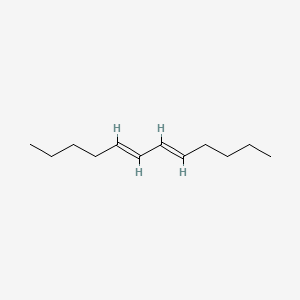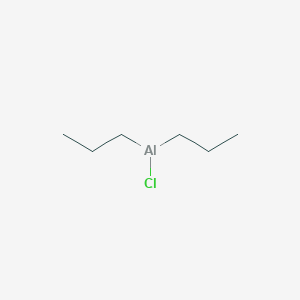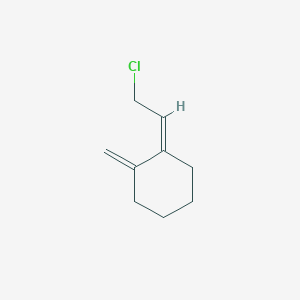
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a carbon chain. This compound is part of the dioxaborolane family, which is known for its stability and versatility in various chemical reactions. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of an alkene followed by oxidation to form the desired dioxaborolane. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure conditions to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and substituted boron compounds. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, the boron atom can interact with enzymes and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane include:
Boronic acids: Compounds containing a boron atom bonded to two hydroxyl groups and an organic substituent.
Boranes: Compounds containing a boron atom bonded to hydrogen atoms.
Borates: Compounds containing a boron atom bonded to oxygen atoms and other substituents.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to form stable complexes with transition metals and its reactivity in organic synthesis make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
873077-13-5 |
|---|---|
Molekularformel |
C11H21BO2 |
Molekulargewicht |
196.10 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-pent-1-en-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO2/c1-7-9(8-2)12-13-10(3,4)11(5,6)14-12/h7,9H,1,8H2,2-6H3 |
InChI-Schlüssel |
UROQGMNVACCSRK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)

![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)


![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)

![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)


![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
